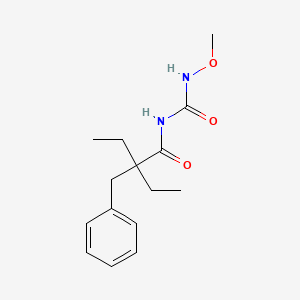
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the amide family of compounds and is known for its unique chemical properties, which make it useful in a variety of different research contexts. In
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents
2-Benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, through its derivatives and metabolites, shows promise in the field of antimitotic agents. The study by Temple and Rener (1992) demonstrated that certain derivatives of this compound are active in biological systems, particularly the S-isomers, which exhibit higher potency in these applications (Temple & Rener, 1992).
Anticonvulsants
Another application is in the synthesis of new hybrid anticonvulsants. Kamiński et al. (2015) synthesized a series of new compounds as potential anticonvulsant agents, integrating chemical fragments similar to those in 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide (Kamiński et al., 2015).
Neuroleptic Activity
In the field of neuroleptics, Iwanami et al. (1981) explored benzamides related to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide and found significant neuroleptic potential in some derivatives, indicating a potential application in psychosis treatment (Iwanami et al., 1981).
DPP-IV Inhibitors for Diabetes Treatment
Nitta et al. (2008) synthesized derivatives as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting its role in the treatment of type 2 diabetes. These inhibitors showed highly potent activity and could effectively reduce blood glucose excursion (Nitta et al., 2008).
Anti-Juvenile Hormone Agent
Ishiguro et al. (2003) prepared derivatives of 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide as novel anti-juvenile hormone agents. These compounds induced precocious metamorphosis in larvae, showing potential in pest control and insect physiology studies (Ishiguro et al., 2003).
MMP Inhibitors for Imaging
Wagner et al. (2007) synthesized fluorinated derivatives of MMP inhibitors based on structures including 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, for potential use in positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs) in pathological processes (Wagner et al., 2007).
Endothelin Receptor Antagonists
Zuccarello et al. (1996) investigated the effectiveness of certain endothelin receptor antagonists, structurally similar to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests its potential therapeutic application in cerebrovascular disorders (Zuccarello et al., 1996).
Eigenschaften
CAS-Nummer |
92700-53-3 |
|---|---|
Produktname |
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide |
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide |
InChI |
InChI=1S/C15H22N2O3/c1-4-15(5-2,11-12-9-7-6-8-10-12)13(18)16-14(19)17-20-3/h6-10H,4-5,11H2,1-3H3,(H2,16,17,18,19) |
InChI-Schlüssel |
BHJGQZBGIRKBHO-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC |
Kanonische SMILES |
CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC |
Synonyme |
Nordiltiazem; [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro- 1,5-benzothiazepin-3-yl acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



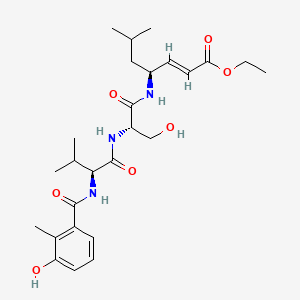
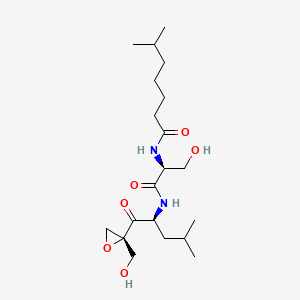
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
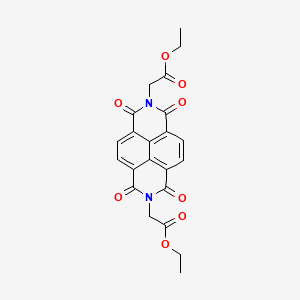
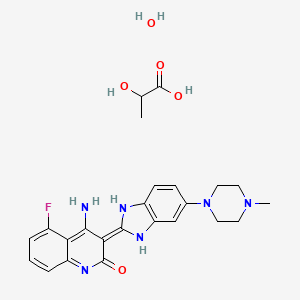
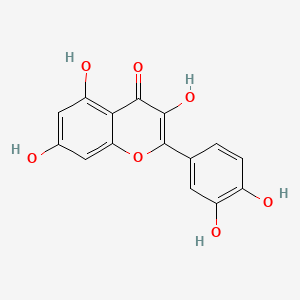

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
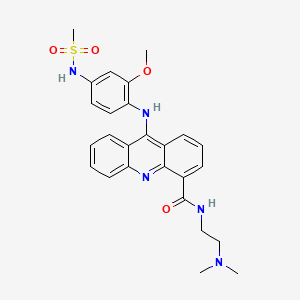
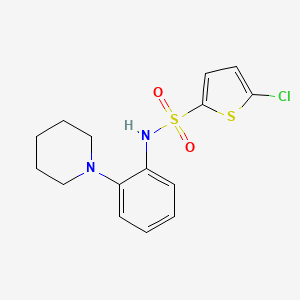
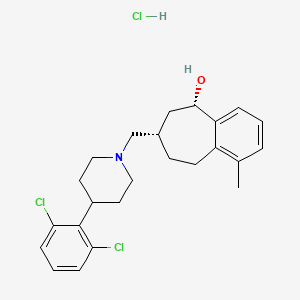
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)